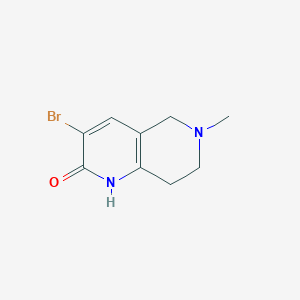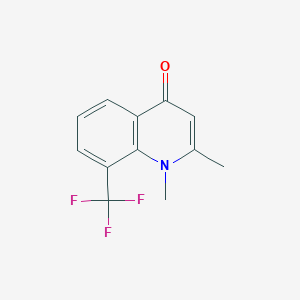
1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of trifluoromethyl and dimethyl groups in the compound may enhance its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable quinoline derivative.
Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylation: The dimethyl groups can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.
科学研究应用
1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its quinoline core.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Material Science: Use in the development of organic electronic materials or as a ligand in coordination chemistry.
作用机制
The mechanism of action of 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both trifluoromethyl and dimethyl groups, which may enhance its chemical stability and biological activity compared to other quinoline derivatives.
属性
分子式 |
C12H10F3NO |
|---|---|
分子量 |
241.21 g/mol |
IUPAC 名称 |
1,2-dimethyl-8-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO/c1-7-6-10(17)8-4-3-5-9(12(13,14)15)11(8)16(7)2/h3-6H,1-2H3 |
InChI 键 |
COOFJPNYKNQLND-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(N1C)C(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol](/img/structure/B11868982.png)
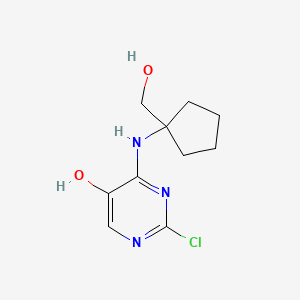
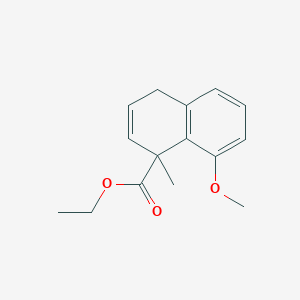


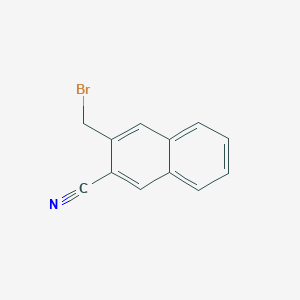
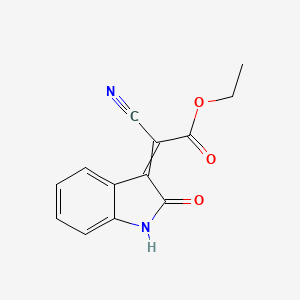

![Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate](/img/structure/B11869016.png)


